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Compound of Interest
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Cat. No.: B607155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMH2 as a chemical probe for its primary

target, Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1. ALK2 is a member of the

bone morphogenetic protein (BMP) type I receptor family, which plays a crucial role in various

biological processes, including bone formation, embryonic development, and cellular

differentiation. Dysregulation of ALK2 signaling is implicated in diseases such as the rare

genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine

glioma (DIPG). The development of potent and selective chemical probes for ALK2 is therefore

of significant interest for both basic research and therapeutic development.

This guide will compare DMH2 with other well-established ALK2 inhibitors, presenting key

performance data in a clear, tabular format. Detailed experimental protocols for relevant assays

are also provided to enable researchers to reproduce and validate these findings.

Performance Comparison of ALK2 Chemical Probes
The following table summarizes the in vitro potency and selectivity of DMH2 against its primary

target ALK2 and other related kinases, alongside data for alternative chemical probes. Potency

is represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki),

with lower values indicating higher potency.
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Compound Primary Target IC50 / Ki (nM)

Selectivity

Profile (IC50 or

Ki in nM)

Chemical

Scaffold

DMH2 ALK2 43 (Ki)[1][2]

ALK3 (5.4), ALK6

(<1), TGFBR2

(85)[1][2]

Pyrazolo[1,5-

a]pyrimidine

LDN-193189 ALK2/3
5 (ALK2), 30

(ALK3)[3]

ALK1, ALK4,

ALK5, ALK6,

ALK7 (≥500)

Pyrazolo[1,5-

a]pyrimidine

K02288 ALK2 1.1[4][5]

ALK1 (1.8), ALK3

(34.4), ALK6

(6.4), ALK4

(302), ALK5

(321)[5]

2-aminopyridine

LDN-214117 ALK2 24

ALK1 (27), ALK3

(1171), ALK5

(3000)

Pyridine

Analysis:

DMH2 is a potent inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6. While it shows

good selectivity against some other kinases like ALK4, ALK5, and VEGFR2, its high affinity for

ALK3 and ALK6 should be considered when interpreting experimental results.[1][2]

In comparison, LDN-193189, which shares the same pyrazolo[1,5-a]pyrimidine scaffold as

DMH2, also potently inhibits both ALK2 and ALK3.[3] K02288, a 2-aminopyridine-based

inhibitor, demonstrates very high potency for ALK2 and good selectivity against ALK3, ALK4,

and ALK5.[4][5] LDN-214117, a pyridine-based compound, is a potent and selective ALK2

inhibitor with weaker inhibition of ALK1 and significantly less activity against ALK3 and ALK5.

The choice of chemical probe will depend on the specific research question. For studies

requiring high ALK2 selectivity, particularly against other BMP receptors, K02288 and LDN-

214117 may be more suitable choices than DMH2 or LDN-193189.
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Signaling Pathway and Experimental Workflow
To understand the context in which these chemical probes are used, the following diagrams

illustrate the ALK2 signaling pathway and a typical experimental workflow for comparing such

inhibitors.
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Caption: Simplified BMP/ALK2 signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b607155?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assays

Cellular Assays

In Vivo Models

Evaluation

In Vitro Kinase Assay
(IC50/Ki determination)

Kinome-wide Selectivity
Profiling

Phospho-SMAD
Western Blot

BMP-responsive Reporter
Gene Assay

Cell Viability/Toxicity
Assay

Disease-relevant
Animal Model

Pharmacokinetics &
Pharmacodynamics

Select Optimal
Probe

Click to download full resolution via product page

Caption: Experimental workflow for chemical probe comparison.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro ALK2 Kinase Assay
This protocol is for determining the IC50 value of an inhibitor against recombinant ALK2 kinase.

Materials:
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Recombinant human ALK2 (active)

Myelin Basic Protein (MBP) as a substrate

[γ-³²P]ATP

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM

DTT)

Inhibitor compound (e.g., DMH2) dissolved in DMSO

96-well plates

Phosphoric acid (to stop the reaction)

Phosphocellulose paper and scintillation counter

Procedure:

Prepare serial dilutions of the inhibitor in DMSO. A typical starting concentration range is 1

nM to 100 µM.

In a 96-well plate, add the kinase reaction buffer.

Add the inhibitor dilutions to the wells. Include a DMSO-only control (no inhibitor).

Add recombinant ALK2 kinase to each well and incubate for 10 minutes at room temperature

to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is

in the linear range.

Stop the reaction by adding phosphoric acid.

Spot the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper multiple times with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity on the paper using a scintillation counter.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-SMAD1/5/8 Western Blot
This protocol is for assessing the ability of an inhibitor to block ALK2-mediated SMAD1/5/8

phosphorylation in a cellular context.

Materials:

Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

Cell culture medium and supplements

Recombinant human BMP4 or other suitable ligand

Inhibitor compound (e.g., DMH2)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g.,

anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Starve the cells in low-serum medium for several hours to reduce basal signaling.

Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for 1-2

hours.

Stimulate the cells with a constant concentration of BMP4 for a short period (e.g., 30-60

minutes).

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

To ensure equal protein loading, the membrane can be stripped and re-probed for total

SMAD1 and a loading control antibody.
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Quantify the band intensities to determine the dose-dependent inhibition of SMAD1/5/8

phosphorylation.

By following these protocols and utilizing the comparative data provided, researchers can make

informed decisions about the most appropriate chemical probe for their studies of ALK2 biology

and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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